3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C8H10N2O. It is a solid, flammable substance that is poorly soluble in water . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions. The reaction typically proceeds as follows:
- Cyclopropyl hydrazine is reacted with 1-methyl-3-oxobutan-1-one in the presence of an acid catalyst.
- The mixture is heated to reflux for several hours.
- The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-cyclopropyl-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the cyclopropyl group.
1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-4-7(5-11)8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWXTFMBDMMUOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599092 |
Source
|
Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-67-6 |
Source
|
Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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